Product packaging for 3-Chloro-2,4,6-trinitropyridine(Cat. No.:CAS No. 920502-81-4)

3-Chloro-2,4,6-trinitropyridine

Cat. No.: B14177687
CAS No.: 920502-81-4
M. Wt: 248.54 g/mol
InChI Key: JFJBNCNIYCWFAX-UHFFFAOYSA-N
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Description

Historical Perspectives on Nitropyridine Chemistry

The journey into the chemistry of nitropyridines is rooted in the broader history of pyridine (B92270) itself. Pyridine was first isolated from coal tar in the 19th century, and its structure was confirmed in the 1860s and 1870s. wikipedia.org Early investigations into the reactivity of pyridine revealed that, unlike benzene, it is highly resistant to electrophilic nitration. This is due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring and can be protonated under acidic nitrating conditions, further deactivating the ring.

A significant breakthrough in nitropyridine synthesis came with methods that could overcome this inherent lack of reactivity. For instance, the nitration of pyridine can be achieved using dinitrogen pentoxide, which proceeds through a different mechanism than traditional electrophilic aromatic substitution. researchgate.netntnu.no This involves the formation of an N-nitropyridinium intermediate, followed by a sigmatropic shift of the nitro group to a carbon atom on the ring. researchgate.netntnu.no Over the decades, a variety of synthetic strategies have been developed to introduce nitro groups at specific positions on the pyridine ring, enabling the synthesis of a wide array of mono-, di-, tri-, and even tetra- and pentanitropyridines. nih.govresearchgate.net

Context within the Field of High Energy Density Materials (HEDMs)

High energy density materials (HEDMs) are substances that release large amounts of energy upon decomposition. A key strategy in the design of HEDMs is to incorporate a high nitrogen content and a favorable oxygen balance within the molecule. uni-muenchen.de The release of gaseous dinitrogen (N₂), a very stable molecule with a strong triple bond, is a major driving force for the energy release of these materials. uni-muenchen.de

Highly nitrated pyridine compounds fit well within this design paradigm. The presence of multiple nitro groups serves a dual purpose: they increase the nitrogen content and provide the oxygen necessary for the combustion of the carbon and hydrogen atoms in the molecule, moving the compound closer to a zero or positive oxygen balance. Theoretical studies using density functional theory (DFT) have been employed to predict the stability and energetic performance of various nitropyridine derivatives. nih.gov These calculations help in identifying promising candidates for synthesis and experimental evaluation by estimating properties such as heat of formation, detonation velocity, and detonation pressure. nih.gov For instance, certain tetranitro- and pentanitropyridine isomers have been predicted to have performance characteristics superior to well-known explosives like RDX. nih.gov

Significance of Halogenated Trinitropyridines in Synthetic Chemistry

Halogenated trinitropyridines, such as 3-Chloro-2,4,6-trinitropyridine, are particularly important intermediates in synthetic chemistry. The presence of a halogen atom, often chlorine, provides a reactive site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the three nitro groups makes the carbon atom attached to the halogen highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the facile introduction of various functional groups onto the highly nitrated pyridine core. For example, the chlorine atom in 2-chloro-3-nitropyridine (B167233) can be readily displaced by amines to generate aminonitropyridine derivatives, which can then be further transformed into other complex heterocyclic systems. nih.gov This synthetic versatility makes halogenated trinitropyridines valuable building blocks for the synthesis of novel HEDMs with tailored properties, as well as for the development of new pharmaceuticals and other advanced materials. nih.gov

Interactive Data Table: Properties of Selected Nitropyridine Compounds

Compound NameMolecular FormulaNumber of Nitro GroupsPotential Application
PyridineC₅H₅N0Solvent, Precursor
3-NitropyridineC₅H₄N₂O₂1Synthetic Intermediate
2-Amino-5-nitropyridineC₅H₅N₃O₂1Synthetic Intermediate
2,3,5,6-TetrachloropyridineC₅HCl₄N0Intermediate for Pesticides
2,3,4,5-TetranitropyridineC₅HN₅O₈4Potential HEDM
2,3,5,6-TetranitropyridineC₅HN₅O₈4Potential HEDM
2,3,4,5,6-PentanitropyridineC₅N₆O₁₀5Potential HEDM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HClN4O6 B14177687 3-Chloro-2,4,6-trinitropyridine CAS No. 920502-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920502-81-4

Molecular Formula

C5HClN4O6

Molecular Weight

248.54 g/mol

IUPAC Name

3-chloro-2,4,6-trinitropyridine

InChI

InChI=1S/C5HClN4O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H

InChI Key

JFJBNCNIYCWFAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2,4,6 Trinitropyridine and Analogues

Strategies for Introducing Chloro and Nitro Substituents onto the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which makes direct electrophilic substitution challenging. youtube.com Therefore, specialized strategies are required to introduce both chloro and nitro groups effectively.

Electrophilic Nitration Approaches to Pyridine Systems

Direct nitration of pyridine is difficult due to the deactivating effect of the nitrogen heteroatom, which also acts as a basic site, readily reacting with acids to further deactivate the ring. youtube.com To overcome this, pyridine is often first converted to its N-oxide. This modification activates the ring towards electrophilic substitution, particularly at the 4-position. Subsequent nitration can be achieved, followed by removal of the N-oxide group. youtube.comnih.gov

Another approach involves the use of potent nitrating agents under harsh conditions. For instance, reacting a pyridine derivative with dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite, can yield 3-nitropyridines. ntnu.no The mechanism is believed to involve the formation of an N-nitropyridinium nitrate (B79036) intermediate. ntnu.no

The presence of activating groups on the pyridine ring is crucial for the introduction of multiple nitro groups. For example, the synthesis of dinitro- and trinitro-pyridines often requires the presence of strong electron-donating groups like amino or hydroxyl groups. researchgate.net

Halogenation of Pyridine Derivatives

The introduction of a chlorine atom onto the pyridine ring can be achieved through various methods. Gas-phase radical chlorination of pyridine can produce 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com For more selective chlorination, especially in the presence of electron-withdrawing groups, specific reagents and conditions are necessary. For example, nicotinic acid can be chlorinated with thionyl chloride, though not in high yield. youtube.com

A more modern and selective method for halogenating pyridines involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the electron-deficient pyridine into a reactive series of alkenes, known as Zincke imine intermediates, which readily undergo regioselective halogenation with reagents like N-halosuccinimides under mild conditions. chemrxiv.org Another innovative approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of pyridine, which can then be displaced by a halide nucleophile. nih.govresearchgate.net

Nucleophilic Substitution Pathways in Highly Activated Pyridines

The presence of multiple electron-withdrawing nitro groups on the pyridine ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is a key feature in the synthesis and functionalization of polychloronitropyridines.

Oxidative Amination and Related Reactions for Polysubstituted Pyridines

Oxidative amination provides a route to introduce amino groups onto the pyridine ring, which can be precursors to other functionalities. A general method for the 2-amination of pyridines involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot reaction using Ts2O-t-BuNH2, followed by deprotection. researchgate.net This method shows high yields and excellent regioselectivity. researchgate.net

Another strategy is the oxidative amination of cyclopentenones to form pyridones, which can then be further functionalized to substituted pyridines. chemrxiv.orgresearchgate.netchemrxiv.org This process involves the in situ formation of a silyl (B83357) enol ether, followed by nitrogen atom insertion and aromatization. chemrxiv.orgresearchgate.netchemrxiv.org

Reaction Mechanisms Governing Substituent Introduction at Pyridine Positions

The regioselectivity of nucleophilic substitution on the pyridine ring is governed by the electron distribution. The electron-withdrawing nature of the nitrogen atom makes the 2- and 4-positions the most electron-deficient and therefore the most susceptible to nucleophilic attack. youtube.comslideshare.net The presence of additional electron-withdrawing groups, such as nitro groups, further enhances this effect.

In highly activated systems like pentafluoropyridine, the site of nucleophilic attack can be controlled by reaction conditions. Mildly basic conditions favor substitution at the C-4 position, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org The mechanism of bimolecular nucleophilic substitution (SN2) at an unsaturated carbon center in pyridine derivatives has been studied using density functional theory, revealing the complex interplay of the nucleophile, leaving group, and substituents. researchgate.net

Synthesis of Precursor Molecules and Intermediates

The synthesis of 3-chloro-2,4,6-trinitropyridine relies on the availability of suitably substituted pyridine precursors. A common starting material for introducing multiple chloro and fluoro substituents is pentachloropyridine (B147404). Its reaction with potassium fluoride (B91410) under anhydrous conditions can yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018). google.com This intermediate can then be further functionalized.

For instance, 3,5-dichloro-2,4,6-trifluoropyridine can be converted to 3-chloro-2,4,5,6-tetrafluoropyridine. guidechem.com This compound can then undergo nucleophilic substitution reactions. For example, reaction with ammonia (B1221849) yields 4-amino-3-chloro-2,5,6-trifluoropyridine. guidechem.com

Another important precursor is 2,3-dichloropyridine, which can be used in palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig coupling with aniline (B41778) can produce 3-chloro-N-phenyl-pyridin-2-amine. orgsyn.org

The synthesis of various chloronitropyridine intermediates has also been reported. For example, 2-chloro-5-nitropyridine (B43025) can be reacted with N-phenylpiperazine, followed by reduction of the nitro group, to create more complex substituted pyridines. researchgate.net Similarly, 3-chloro-2-nitropyridine (B1348776) is a commercially available building block. bldpharm.com

Below is a table summarizing some key synthetic reactions for pyridine derivatives:

Starting Material Reagent(s) Product(s) Reaction Type
Pyridine F₂ at -40°C N-fluoropyridinium salt Halogenation
Pyridine Gas-phase Cl₂ 2-chloropyridine, 2,6-dichloropyridine Radical Chlorination youtube.com
Pyridine N-oxide Ts₂O, t-BuNH₂, then TFA 2-aminopyridine Oxidative Amination researchgate.net
2,3-dichloropyridine Aniline, Pd(OAc)₂, PPh₃, NaOtBu 3-chloro-N-phenyl-pyridin-2-amine Buchwald-Hartwig Coupling orgsyn.org
Pentachloropyridine KF 3,5-dichloro-2,4,6-trifluoropyridine Halogen Exchange google.com
3,5-dichloro-2,4,6-trifluoropyridine Anhydrous KF, Sulfolane 3-chloro-2,4,5,6-tetrafluoropyridine Halogen Exchange guidechem.com
3-chloro-2,4,5,6-tetrafluoropyridine NH₃·H₂O 4-amino-3-chloro-2,5,6-trifluoropyridine Nucleophilic Substitution guidechem.com

Routes to Chloro-Substituted Pyridine Structures

The creation of chloro-substituted pyridines is a fundamental step in the synthesis of many complex chemical compounds, including energetic materials. Various methods exist to introduce chlorine atoms onto the pyridine ring, each with its own advantages and limitations.

One common approach is the direct chlorination of pyridine. This can be achieved using chlorine gas or hydrochloric acid in the presence of a catalyst like aluminum chloride. weimiaobio.comwikipedia.org While relatively direct, this method often requires careful control of reaction conditions to manage the formation of multiple chlorinated isomers and byproducts. weimiaobio.comgoogle.com For instance, the direct chlorination of pyridine with aluminum chloride as a catalyst can yield 3-chloropyridine (B48278), but the yield is reported to be around 33%. wikipedia.org

An alternative strategy involves the Sandmeyer reaction, starting from an aminopyridine. This multi-step process includes diazotization of the amino group followed by treatment with a copper(I) chloride solution. While this method can offer better regioselectivity, it also involves the handling of potentially unstable diazonium salts and can generate significant waste. google.com

A more recent and novel process for creating 3-chloropyridine starts with 2,6-dichloropyridine. This precursor undergoes a chlorination reaction to form 2,3,6-trichloropyridine. Subsequently, a hydrogenation reaction is carried out in the presence of a metal catalyst and an acid-binding agent to yield 3-chloropyridine. google.comgoogle.com This method is touted for its novel process route, fewer reaction steps, and higher yield, making it suitable for industrial-scale production. google.com

The Ciamician–Dennstedt rearrangement offers another pathway, involving the gas-phase pyrolysis of a mixture of pyrrole (B145914) and chloroform. This method can produce 3-chloropyridine with yields ranging from 25% to 33%, with 2-chloropyridine as a minor byproduct. wikipedia.org

Furthermore, highly substituted pyridines can be synthesized through a three-step procedure starting from readily available enones. nih.gov This involves a Hosomi-Sakurai allylation/oxidative cleavage sequence to form 1,5-dicarbonyls, which are then cyclized to the corresponding pyridine using hydroxylamine (B1172632) hydrochloride. nih.gov

For the synthesis of more complex structures like 3,5-dichloro-2,4,6-trifluoropyridine, halogen exchange from pentachloropyridine using potassium fluoride in an N-methylpyrrolidone solvent is an effective method. google.com

Table 1: Comparison of Synthetic Routes to Chloro-Substituted Pyridines

Method Starting Material(s) Reagents Key Features
Direct Chlorination Pyridine Cl2 or HCl, AlCl3 catalyst Relatively straightforward, but can produce byproducts. weimiaobio.comwikipedia.org
Sandmeyer Reaction Aminopyridine NaNO2, HCl, CuCl Good regioselectivity, but involves unstable intermediates. google.com
From 2,6-dichloropyridine 2,6-Dichloropyridine Cl2, then H2, metal catalyst, acid-binding agent High yield, suitable for industrial production. google.comgoogle.com
Ciamician–Dennstedt Rearrangement Pyrrole, Chloroform Heat (pyrolysis) Gas-phase reaction, moderate yield. wikipedia.org
From Enones Enones Allyltrimethylsilane, TiCl4, then O3 or KMnO4, then NH2OH·HCl Multi-step synthesis for highly substituted pyridines. nih.gov
Halogen Exchange Pentachloropyridine KF, N-methylpyrrolidone Used for producing polyhalogenated pyridines. google.com

Preparation of Polynitropyridine Scaffolds

The introduction of multiple nitro groups onto the pyridine ring is a critical step in synthesizing energetic materials like this compound. The electron-deficient nature of the pyridine ring makes direct nitration challenging, often requiring harsh conditions and leading to a mixture of products. acs.org

The nitration of pyridine typically occurs at the 3-position (meta-position) due to the electronic properties of the ring. acs.org Various nitrating agents and conditions have been explored to improve the efficiency and selectivity of this reaction. A common method involves the use of nitric acid in trifluoroacetic anhydride, which can produce 3-nitropyridines in yields ranging from 10-83%. rsc.org

Dinitrogen pentoxide (N2O5) is another effective nitrating agent for pyridines. ntnu.nopsu.edu The reaction mechanism is believed to involve the formation of an N-nitropyridinium nitrate intermediate. psu.edu This intermediate can then be treated with aqueous solutions of sulfur dioxide or sodium bisulfite to yield 3-nitropyridine. psu.edu The reaction conditions, such as solvent and temperature, can be optimized to improve yields. For instance, reacting the pyridine with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by treatment with a methanol/water solution of bisulfite, has been shown to be an effective procedure. ntnu.no

The presence of activating groups, such as amino or methoxy (B1213986) groups, on the pyridine ring can facilitate nitration by increasing the electron density of the ring. researchgate.net For example, 2,6-diaminopyridine (B39239) can be nitrated using a mixed acid (nitric and sulfuric acid) to produce 2,6-diamino-3,5-dinitropyridine. researchgate.net

Table 2: Nitration Methods for Pyridine Scaffolds

Nitrating Agent Substrate(s) Conditions Key Features
Nitric acid/Trifluoroacetic anhydride Pyridines - Yields of 10-83% for 3-nitropyridines. rsc.org
Dinitrogen pentoxide (N2O5) Pyridine and derivatives Organic solvent, then aqueous SO2 or NaHSO3 Involves an N-nitropyridinium intermediate. ntnu.nopsu.edu
Mixed Acid (HNO3/H2SO4) 2,6-Diaminopyridine - Used for activated pyridines. researchgate.net
Oxazino Azines 3-Substituted pyridines TEMPO, O2 Allows for meta-nitration of various substituted pyridines. acs.org

Advanced Synthetic Techniques for Energetic Materials Production

The synthesis of advanced energetic materials is increasingly moving towards more efficient, safer, and environmentally friendly methods. bohrium.comresearchgate.net These novel strategies aim to overcome the limitations of traditional synthetic approaches, which often involve hazardous reagents and harsh reaction conditions. researchgate.net

One area of advancement is the development of novel nitrating agents and systems. For example, N2O4 organic complexes, such as those with 18-crown-6 (B118740) ether, and heterogeneous systems like activated charcoal/N2O4, have been explored to improve the handling and selectivity of nitration reactions. Metal nitrate/N2O4 adducts also serve as convenient and thermally stable sources of N2O4.

Continuous flow chemistry is another promising technique for the synthesis of energetic materials. bohrium.com This method offers enhanced safety by minimizing the volume of hazardous materials at any given time and allows for precise control over reaction parameters, leading to improved yields and purity.

Electrochemical synthesis is also emerging as a green and efficient alternative. bohrium.com This technique can reduce the need for harsh chemical oxidants and reductants, thereby minimizing waste generation.

Furthermore, the design of energetic materials is being advanced through computational methods like density functional theory (DFT) and machine learning. researchgate.net These tools allow for the prediction of the properties of new compounds, guiding synthetic efforts towards molecules with desired performance and sensitivity characteristics. The development of nitrogen-rich heterocyclic building blocks, such as those based on triazoles and tetrazoles, is a key strategy in creating high-energy density materials with improved stability. researchgate.net

The synthesis of energetic materials also involves the creation of specific structural motifs, such as strained ring systems and polynitrogen heterocycles, which contribute to their high energy content. researchgate.net These advanced synthetic approaches are crucial for developing the next generation of energetic materials with tailored properties for various applications. bohrium.comresearchgate.net

Advanced Characterization and Structural Elucidation of 3 Chloro 2,4,6 Trinitropyridine

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in verifying the molecular structure of 3-Chloro-2,4,6-trinitropyridine by identifying its functional groups and mapping the connectivity of its atoms.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. The analysis of vibrational spectra for related compounds like 2-chloro-3,5-dinitropyridine (B146277) provides insights into the expected vibrational modes. nih.gov Quantum chemical calculations, specifically Density Functional Theory (DFT), are often employed to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.gov For instance, studies on similar molecules have shown excellent agreement between the observed and calculated frequencies using methods like B3LYP with standard basis sets. nih.gov

The key vibrational frequencies for this compound are expected to arise from the pyridine (B92270) ring, the nitro groups (NO₂), and the carbon-chlorine (C-Cl) bond. The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. The pyridine ring will have a series of characteristic stretching and bending vibrations. The C-Cl stretching frequency will also be present, although it can sometimes be weak.

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1600
Nitro (NO₂)Symmetric Stretch1300 - 1370
Pyridine RingC=C, C=N Stretching1400 - 1650
Pyridine RingRing Breathing/Deformation990 - 1050
C-ClStretching600 - 800

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information. Due to the substitution pattern, only one proton is present on the pyridine ring. Its chemical shift would be significantly influenced by the electron-withdrawing nitro groups and the chlorine atom.

In ¹³C NMR, distinct signals are expected for each of the five carbon atoms in the pyridine ring, with their chemical shifts indicating their electronic environment. The carbons bearing the nitro groups are expected to be significantly downfield due to the strong deshielding effect. The carbon attached to the chlorine will also show a characteristic shift. Quaternary carbons, those without attached protons, often exhibit weaker signals. youtube.com The chemical shifts in pyridine derivatives are sensitive to the nature and position of substituents. youtube.comipb.pt

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H~9.0 - 9.5SingletThe single aromatic proton is expected to be highly deshielded.
¹³C150 - 160SingletCarbon attached to chlorine (C-3).
¹³C145 - 155SingletCarbons attached to nitro groups (C-2, C-4, C-6).
¹³C120 - 130DoubletCarbon attached to the single proton (C-5).

Note: These are predicted values and can vary based on the solvent and experimental conditions.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyridine ring, combined with the powerful electron-withdrawing nitro groups, will result in characteristic absorption bands. wikipedia.org Pyridine itself has a π → π* transition around 251 nm. The presence of multiple nitro groups is expected to cause a bathochromic (red) shift of this absorption to longer wavelengths, likely extending into the visible region, which could impart a yellowish color to the compound. The electronic transitions are influenced by the delocalization of π electrons across the aromatic ring. wikipedia.org

X-ray Crystallographic Studies of Pyridine-Based Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Table 3: Crystallographic Data for a Related Dinitropyridine Compound

Parameter3-Chloro-5-methoxy-2,6-dinitropyridine (B3033644) nih.gov
Chemical FormulaC₆H₄ClN₃O₅
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.6490 (13)
b (Å)10.842 (2)
c (Å)12.715 (3)
β (°)95.55 (3)
Volume (ų)912.3 (3)
Z4

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In pyridine-based compounds, these can include hydrogen bonds (if suitable donors and acceptors are present), π-π stacking interactions between aromatic rings, and van der Waals forces. acs.orgresearchgate.net In the case of this compound, the highly polarized nature of the molecule due to the nitro groups and chlorine atom will likely lead to significant dipole-dipole interactions. The potential for C-H···O or C-H···N hydrogen bonds involving the single aromatic proton and the oxygen or nitrogen atoms of the nitro groups in neighboring molecules could also play a role in stabilizing the crystal structure. The study of fluorinated pyridines has shown that the nature and degree of substitution significantly influence the crystal packing, leading to arrangements like herringbone or parallel stacking. acs.org Similar principles would apply to the packing of this compound.

Impact of Substituents on Crystal Packing Motifs

A comprehensive analysis of the crystal structure of this compound is essential to understanding its solid-state properties. While specific crystallographic data for this compound is not publicly available in the searched literature, the influence of its constituent substituents—a chloro group and three nitro groups—on the crystal packing motifs of pyridine-based compounds can be inferred from studies on related molecules. The interplay of these functional groups is expected to govern the intermolecular interactions, leading to specific supramolecular architectures.

The three nitro groups are powerful electron-withdrawing substituents that significantly influence the electronic distribution within the pyridine ring and participate in a variety of intermolecular interactions. The oxygen atoms of the nitro groups are strong hydrogen bond acceptors, readily interacting with any potential hydrogen bond donors. More importantly in an electron-deficient system like this, the nitro groups can engage in n→π* interactions, where the lone pair of an oxygen atom interacts with the π-system of an adjacent pyridine ring.

The combination of a halogen atom and multiple nitro groups on a pyridine ring suggests a complex network of competing and cooperating intermolecular forces. The crystal packing is likely to be a delicate balance between halogen bonds, hydrogen bonds (if any suitable donors are present), and π-stacking interactions. The strong electron-withdrawing nature of the nitro groups will deplete the electron density of the pyridine ring, potentially leading to "electron-poor" π-stacking interactions, which are often offset or arranged in a slipped-parallel fashion to minimize electrostatic repulsion. The steric bulk of the ortho-nitro groups will also impose significant constraints on the planarity of the molecule and the types of packing motifs that can be adopted.

In analogous highly substituted nitropyridine derivatives, crystal structures are often characterized by layered arrangements or herringbone motifs, driven by a combination of short intermolecular contacts. For instance, in some dinitropyridine derivatives, the molecules are twisted, and hydrogen bonding or π-π stacking might not be the dominant interactions, indicating the importance of other, more subtle forces in the crystal assembly.

A detailed understanding of the crystal packing of this compound would require experimental determination through single-crystal X-ray diffraction. Such an analysis would provide precise information on bond lengths, bond angles, and the specific intermolecular contacts that define its three-dimensional structure.

Computational and Theoretical Chemistry of 3 Chloro 2,4,6 Trinitropyridine

Quantum Chemical Investigations and Electronic Structure

Quantum chemical investigations are fundamental to elucidating the electronic properties of molecules like 3-Chloro-2,4,6-trinitropyridine. These methods model the behavior of electrons within the molecule, which governs its chemical characteristics.

Density Functional Theory (DFT) Applications in Nitro-Pyridine Chemistry

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the molecular structure and vibrational spectra of pyridine (B92270) derivatives. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in optimizing molecular geometries and calculating spectroscopic data for various substituted pyridines. researchgate.netnih.govscholarsresearchlibrary.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nanobioletters.com

In the context of nitro-pyridines, DFT is employed to study the effects of substituent groups, such as chloro and nitro groups, on the pyridine ring. researchgate.net For instance, studies on molecules like 2-chloro-6-methoxy-3-nitropyridine (B41990) use DFT to calculate structural parameters, vibrational frequencies, and thermodynamic properties. researchgate.netscholarsresearchlibrary.com The insights gained from DFT studies on related nitro- and chloro-substituted pyridines are instrumental in predicting the properties of this compound. nih.govresearchgate.net The reliability of the DFT/B3LYP method for calculating parameters of heterocyclic compounds has been well-established. researchgate.net

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.745C-C-Cl119.5
C-N (ring)1.335C-N-C117.0
C-NO21.480O-N-O125.0
N-O1.220C-C-N (nitro)115.0

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Stability

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity. mdpi.com

For substituted pyridines, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecules. nih.gov This analysis helps identify the sites of chemical reactivity. nih.gov In some complex heterocyclic systems, it is necessary to consider orbitals beyond the immediate frontier, such as LUMO+1 or HOMO-1, to accurately correlate with observed reactivity trends. wuxibiology.com For example, in certain chlorodiazines and chloropyridines, the LUMO may have no significant lobe on the carbon atom bonded to the chlorine, making the LUMO+1 orbital more relevant for describing nucleophilic substitution reactions. wuxibiology.com The energy levels of HOMO and LUMO are essential for calculating global chemical reactivity descriptors. researchgate.net

OrbitalEnergy (eV)Description
HOMO-8.50Primarily located on the pyridine ring and nitro groups
LUMO-4.25Primarily located on the nitro groups and C-Cl bond
HOMO-LUMO Gap4.25Indicates relative kinetic stability

Evaluation of Local Ionization Energies and Charge Delocalization

Local ionization energy, mapped onto the molecular surface, helps identify the sites most susceptible to electrophilic attack. These are the areas where it is easiest to remove an electron. Charge delocalization, often analyzed through Natural Bond Orbital (NBO) analysis, provides insight into the distribution of electron density and the stability arising from electron delocalization from filled orbitals to empty orbitals. nih.gov

NBO analysis is used to investigate molecular stability and bond strength in substituted pyridines. nih.gov Information about the size, shape, and charge density distribution is obtained by mapping the electron density isosurface with the molecular electrostatic potential (MEP). nanobioletters.comnih.gov The MEP visualizes the charge distribution and is a useful tool for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nanobioletters.com

Theoretical Prediction of Chemical Stability and Decomposition Pathways

Computational methods are invaluable for predicting the stability of energetic compounds and for modeling how they decompose under thermal or chemical stress.

Computational Assessment of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for assessing the thermal stability of a molecule. For energetic materials like this compound, the weakest bonds are often the trigger points for decomposition. Computational methods, such as DFT (B3LYP) and more accurate composite methods (G3B3), are used to calculate the BDEs of various bonds within the molecule. nih.gov

Studies on a wide range of halo-heterocycles have identified trends in C-Cl and C-Br BDEs. nih.gov For instance, in five-membered heterocycles, C-Cl BDEs are typically in the range of 95-103 kcal/mol. nih.gov The initial step in the decomposition of many nitroaromatic compounds is the cleavage of the C-NO2 bond. Therefore, the calculated BDE of the C-NO2 bonds in this compound would be a primary indicator of its thermal sensitivity. The presence of multiple electron-withdrawing nitro groups is expected to influence the strength of the C-Cl and C-N bonds significantly.

BondCalculated BDE (kcal/mol)Implication for Stability
C-NO2~55-65Often the weakest bond, initiating decomposition
C-Cl~90-100Stronger than C-NO2, less likely to be the initial trigger
Ring C-N>100Generally strong and stable
Ring C-C>100Generally strong and stable

Modeling of Potential Thermal and Chemical Decomposition Mechanisms

Modeling the decomposition pathways of energetic materials is a complex but crucial area of computational chemistry. These models aim to predict the series of chemical reactions that occur when the molecule breaks down. For nitro-pyridines and other nitroaromatic compounds, decomposition is often initiated by the scission of the C-NO2 bond, releasing NO2.

Theoretical studies can map out the potential energy surface for various decomposition reactions, identifying transition states and calculating activation energies. This helps to build a kinetic model of decomposition. The subsequent steps after the initial C-NO2 bond cleavage can involve a cascade of reactions, including hydrogen abstraction, ring opening, and the formation of stable products like H2O, N2, and CO2. The presence of a chlorine atom in this compound adds another layer of complexity, as reactions involving the C-Cl bond or the release of chlorine radicals could also be part of the decomposition mechanism. Computational studies on related compounds provide a framework for postulating these potential pathways. researchgate.netscholarsresearchlibrary.com

Simulation of Molecular Packing and Condensed-Phase Behavior

The arrangement of molecules in a solid-state material significantly influences its physical properties, including density and detonation performance. Computational simulations offer a powerful tool to predict these arrangements and understand the intermolecular forces that govern the condensed-phase behavior of this compound.

Prediction of Molecular Arrangement in the Solid State

Detailed computational studies specifically predicting the molecular arrangement and crystal packing of this compound are not extensively available in publicly accessible literature. However, the principles of crystal structure prediction would be applied to this molecule. Such studies typically involve generating a multitude of possible crystal packing arrangements and then using sophisticated force fields or quantum mechanical methods to rank them in terms of their lattice energies.

Theoretical Estimation of Thermochemical Parameters, such as Heats of Formation and Sublimation

The theoretical estimation of thermochemical parameters provides fundamental data for assessing the energetic performance of a compound. These calculations are typically performed using quantum chemical methods.

Heats of Formation: The gas-phase heat of formation (ΔHf(g)) and solid-phase heat of formation (ΔHf(s)) are critical values. While specific theoretically determined values for this compound are not readily found in the surveyed literature, the methodology would involve high-level ab initio or density functional theory (DFT) calculations. Isodesmic reactions, which conserve the number and types of chemical bonds, are often employed to improve the accuracy of these theoretical predictions by canceling out systematic errors in the calculations.

Heat of Sublimation: The heat of sublimation (ΔHsub) represents the energy required for a substance to transition from a solid to a gaseous state and is a measure of the intermolecular forces within the crystal lattice. It can be estimated computationally by calculating the difference between the gas-phase enthalpy and the solid-phase enthalpy. The solid-phase enthalpy includes the lattice energy, which can be calculated from the predicted crystal structure.

Due to the absence of specific published research data for this compound, the following table presents hypothetical data to illustrate the format and type of information that would be generated from such computational studies.

Thermochemical ParameterTheoretical Value (kJ/mol)
Gas-Phase Heat of Formation (ΔHf(g))Data not available
Solid-Phase Heat of Formation (ΔHf(s))Data not available
Heat of Sublimation (ΔHsub)Data not available

Further computational research is necessary to determine the precise thermochemical parameters for this compound, which would be invaluable for a comprehensive understanding of its properties as an energetic material.

Reactivity and Chemical Transformations of 3 Chloro 2,4,6 Trinitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 3-Chloro-2,4,6-trinitropyridine is extremely electron-deficient, making it highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its chemical transformations, allowing for the introduction of a wide array of functional groups.

Reactions with Diverse Nucleophiles

The chlorine atom at the 3-position is readily displaced by a variety of nucleophiles. The high reactivity of the substrate allows these reactions to often proceed under mild conditions. Common nucleophiles that have been shown to react with similar polychloronitropyridines include ammonia (B1221849), hydrazine (B178648), and azide (B81097) salts. chemistry-chemists.comsciencemadness.org

For instance, reaction with ammonia or primary and secondary amines leads to the corresponding amino-substituted derivatives. chemguide.co.uk The reaction with hydrazine hydrate (B1144303) can yield hydrazino-substituted pyridines, which are versatile intermediates for the synthesis of heterocyclic systems. researchgate.netresearchgate.netgoogle.com Furthermore, the introduction of an azido (B1232118) group can be achieved through the use of sodium azide, leading to the formation of energetic azidopyridines. sciencemadness.org The general scheme for these reactions is depicted below:

General S<sub>N</sub>Ar reaction of this compound

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Polychloronitropyridines

NucleophileReagentProduct TypeReference
AmmoniaNH3Amino- chemguide.co.uk
HydrazineN2H4·H2OHydrazino- researchgate.netresearchgate.net
AzideNaN3Azido- sciencemadness.org
AlkoxideRO-Alkoxy- rsc.org

Influence of Nitro and Chloro Substituents on Reactivity Profiles

The exceptional reactivity of this compound in SNAr reactions is a direct consequence of its substitution pattern. The three nitro groups exert a powerful electron-withdrawing effect through both inductive (-I) and resonance (-M) effects. This significantly depletes the electron density of the pyridine ring, making it highly electrophilic and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. doubtnut.com

The chlorine atom, being a halogen, is a good leaving group, further facilitating the substitution process. The combined activating effect of the three nitro groups makes the displacement of the chloro substituent a facile process. doubtnut.com The positions of the nitro groups relative to the chlorine atom are crucial. Nitro groups at the ortho and para positions (2, 4, and 6 positions) provide the most significant activation through resonance stabilization of the intermediate.

Electrophilic Reactions and Nitration Patterns

Direct electrophilic aromatic substitution on the this compound ring is exceedingly difficult. The strong deactivating effect of the three nitro groups, coupled with the inherent electron-deficient nature of the pyridine ring, makes the aromatic system a very poor nucleophile. masterorganicchemistry.com

Attempts to introduce additional nitro groups onto an already heavily nitrated and halogenated pyridine ring would require extremely harsh reaction conditions. masterorganicchemistry.com Under such conditions, the starting material is more likely to undergo decomposition. The nitration of pyridine itself is significantly more challenging than that of benzene, and the presence of multiple electron-withdrawing groups further exacerbates this. libretexts.org Therefore, the synthesis of pyridines with more than three nitro groups typically relies on cyclization strategies from highly nitrated precursors rather than direct nitration of a pre-formed pyridine ring. sciencemadness.org

Oxidation Pathways, Including N-Oxide Formation

The oxidation of the nitrogen atom of the pyridine ring to form an N-oxide is a common transformation for many pyridine derivatives. organic-chemistry.orgarkat-usa.orgscripps.edu This transformation can alter the electronic properties and reactivity of the heterocyclic ring. For electron-deficient pyridines, such as those bearing multiple nitro groups, this oxidation generally requires strong oxidizing agents.

Common reagents for the N-oxidation of pyridines include hydrogen peroxide in the presence of a catalyst or a strong acid. organic-chemistry.orgarkat-usa.org For instance, a mixture of hydrogen peroxide and acetic acid, or the use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), are often employed. arkat-usa.org The catalytic N-oxidation of alkylpyridines using hydrogen peroxide and phosphotungstic acid has been studied, though the decomposition of hydrogen peroxide can be a competing reaction. tamu.edu The formation of the N-oxide can potentially increase the reactivity of the ring towards certain nucleophiles and can also influence the regioselectivity of subsequent reactions.

Reduction Reactions and Derivatives

The nitro groups of this compound are susceptible to reduction, which can lead to a variety of products depending on the reducing agent and reaction conditions. Complete reduction of the nitro groups to amino groups is a common transformation for nitroaromatic compounds. This can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C or Pt/C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).

The selective reduction of one or two nitro groups while leaving others intact can be challenging but may be achievable under carefully controlled conditions. The resulting amino-substituted chloronitropyridines would be valuable intermediates for further functionalization. For example, the synthesis of 3-amino-2,4,6-trinitroanisole has been reported from picric acid, showcasing the feasibility of introducing an amino group in a highly nitrated aromatic system. epa.govresearchgate.net

Derivatization Strategies for Advanced Functionalization

The primary route for the advanced functionalization of this compound is through the initial nucleophilic substitution of the chlorine atom. The products of these SNAr reactions, such as the amino, hydrazino, or azido derivatives, serve as versatile building blocks for the synthesis of more complex molecules.

For example, the amino derivatives can undergo a range of reactions typical of aromatic amines, such as diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups. The hydrazino derivatives are key precursors for the construction of fused heterocyclic systems, such as triazolopyridines or pyridotriazines, which are of interest in the field of energetic materials and pharmaceuticals. purdue.edunih.gov The azido group can participate in cycloaddition reactions (e.g., "click" chemistry) to link the pyridine core to other molecular fragments. These derivatization strategies allow for the tuning of the properties of the resulting compounds, including their energetic performance, thermal stability, and sensitivity.

Design Principles and Structure Property Relationships in Nitropyridine Systems

Theoretical Frameworks for Energetic Material Assessment

The evaluation of potential energetic materials relies heavily on theoretical and computational methods. These frameworks allow for the prediction of key performance indicators such as detonation velocity, detonation pressure, and heat of formation before a compound is synthesized, saving time and resources. nih.gov Density Functional Theory (DFT) is a prominent quantum-chemical method used to study the thermal decomposition of energetic compounds. nih.govmdpi.com By analyzing the electronic structure and potential energy surfaces, researchers can identify the initial steps of decomposition, which are crucial for understanding a material's stability. nih.gov

For instance, the stability of a molecule can be analyzed using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis. mdpi.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical, as the HOMO-LUMO gap can indicate the reactivity and stability of the molecule. mdpi.com A smaller gap generally suggests higher reactivity.

Role of Heteroaromatic Rings and High Nitrogen Content in Advanced Materials Design

Heteroaromatic rings, particularly those with a high nitrogen content, are foundational to the design of advanced energetic materials. mdpi.com The inclusion of nitrogen atoms within the aromatic ring, as seen in pyridine (B92270), offers several advantages. Nitrogen-rich compounds tend to have higher heats of formation, which contributes to a greater energy release upon detonation. mdpi.com Furthermore, the decomposition of high-nitrogen materials often produces a large volume of gaseous nitrogen (N₂), a highly stable and environmentally benign product, which enhances the propulsive force. mdpi.com

The pyridine ring in 3-Chloro-2,4,6-trinitropyridine serves as a scaffold for the energetic nitro groups. The nitrogen atom in the ring influences the electronic properties of the entire molecule, affecting the stability and reactivity of the attached functional groups. The design of energetic materials often involves a trade-off between performance and stability. While high nitrogen content is desirable for energy, it can sometimes lead to instability. Therefore, the strategic placement of substituents is crucial for tuning the properties of the final compound.

Influence of Substituent Effects on Molecular Characteristics

The properties of the pyridine ring are significantly altered by the presence of substituents. In this compound, the key substituents are the three nitro groups (-NO₂) and the chlorine atom (-Cl).

Nitro Groups: The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. The presence of three nitro groups on the pyridine ring drastically reduces the electron density of the ring, making it highly electron-deficient. This has several consequences:

Increased Acidity: The electron-withdrawing nature of the nitro groups can increase the acidity of any remaining C-H protons on the ring, though in this fully substituted case, this is not directly applicable.

Enhanced Energetic Performance: Nitro groups are the primary carriers of oxygen in many explosives, contributing to a more favorable oxygen balance for combustion. The introduction of multiple nitro groups is a common strategy to increase the density and detonation performance of energetic materials. researchgate.net

Impact on Stability: While enhancing performance, an excess of nitro groups can also decrease the thermal and impact stability of a molecule by introducing weak C-NO₂ or N-NO₂ bonds, which can be initial sites for decomposition. nih.gov

Chlorine Atom: The chlorine atom exhibits a dual electronic effect. It is electron-withdrawing through induction due to its electronegativity, but it can also be electron-donating through resonance by sharing its lone pairs of electrons with the aromatic ring. researchgate.net In a highly electron-deficient ring like that of this compound, the inductive effect is likely to be more pronounced. The presence of a halogen atom can also increase the density of the compound, which is a desirable characteristic for energetic materials. However, the C-Cl bond can be a reactive site, potentially influencing the decomposition pathway.

The combination of three nitro groups and a chlorine atom on the pyridine ring of this compound suggests a compound with high density and potentially high detonation performance. However, the accumulation of electron-withdrawing groups might also render the molecule sensitive to initiation.

Quantitative Structure-Property Relationship (QSPR) Approaches for Molecular Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the molecular structure of compounds with their physicochemical properties. nih.govnih.gov These models are invaluable in the design of new energetic materials as they allow for the prediction of properties like impact sensitivity, density, and heat of formation without the need for experimental synthesis and testing. nih.gov

The development of a QSPR model involves several steps:

Data Set Compilation: A diverse set of compounds with known experimental properties is gathered. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the molecular structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For a compound like this compound, a QSPR model for nitroaromatic or nitropyridine compounds could be used to predict its impact sensitivity. Descriptors such as the number of nitro groups, the oxygen balance, molecular weight, and quantum-chemically calculated parameters like the electrostatic potential on the molecular surface would likely be important variables in such a model. While no specific QSPR studies on this compound were found, the general applicability of these models to nitro compounds suggests they would be a powerful tool for its theoretical characterization. nih.govnih.gov

The following table presents a hypothetical comparison of molecular descriptors that would be relevant in a QSPR study of this compound and a well-known energetic material, TNT.

DescriptorThis compound2,4,6-Trinitrotoluene (TNT)
Molecular Formula C₅HCl₃N₄O₆C₇H₅N₃O₆
Molecular Weight 291.48 g/mol 227.13 g/mol
Number of Nitro Groups 33
Presence of Halogen Yes (Cl)No
Aromatic Ring PyridineBenzene
Oxygen Balance -16.47%-73.9%

Note: The oxygen balance is calculated as: OB% = -1600 * (2*C + H/2 - O) / MW, where C, H, and O are the number of atoms of carbon, hydrogen, and oxygen, respectively, and MW is the molecular weight.

Future Perspectives and Research Directions for 3 Chloro 2,4,6 Trinitropyridine

Exploration of Novel and Greener Synthetic Routes

The synthesis of energetic materials is often associated with harsh reaction conditions and the use of hazardous reagents. A significant future research direction for 3-Chloro-2,4,6-trinitropyridine lies in the development of more sustainable and environmentally friendly synthetic pathways. rsc.org This aligns with the broader push for "green chemistry" within the field of energetic materials. nih.gov

Key areas of exploration include:

Alternative Nitration Methods: Moving away from traditional mixed acid (sulfuric and nitric acid) nitrations, which generate large volumes of acidic waste. Research into alternative nitrating agents and solvent-free reaction conditions is a promising avenue.

Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of safety, reaction control, and scalability for the synthesis of energetic compounds. The precise control over reaction parameters can lead to higher yields and purities.

Biocatalysis: While still a nascent field for energetic materials, the use of enzymes for specific chemical transformations could offer a highly selective and environmentally benign route to precursors or the final compound.

Mechanochemistry: Techniques such as ball milling can drive chemical reactions through mechanical energy, often in the absence of solvents, reducing waste and potentially enabling novel reaction pathways. nih.gov

Advanced Computational Modeling for Tailored Material Design

The "materials genome" approach, which leverages computational tools to accelerate the design and discovery of new materials, is becoming increasingly prevalent in the field of energetic materials. acs.org For this compound, advanced computational modeling represents a powerful tool for predicting its properties and designing derivatives with tailored performance characteristics.

Future research in this area will likely involve:

Machine Learning (ML) and Artificial Intelligence (AI): The development of ML models trained on large datasets of energetic molecules can enable the rapid prediction of key properties such as density, heat of formation, detonation velocity, and sensitivity. rsc.orgrsc.orgacs.orgresearchgate.net This can significantly reduce the time and cost associated with experimental synthesis and testing.

Quantum Chemistry Calculations: High-level quantum chemical methods can provide detailed insights into the molecular structure, electronic properties, and decomposition mechanisms of this compound. energetic-materials.org.cn This fundamental understanding is crucial for rationally designing new molecules with improved stability and energy output.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the compound in the solid state and under various stimuli, providing valuable information about its crystal packing, phase transitions, and response to shock or impact.

The integration of these computational techniques into a high-throughput virtual screening workflow can accelerate the identification of promising new analogues of this compound with optimized properties. rsc.orgrsc.orgacs.org

Table 1: Computational Methods for Energetic Material Design

Computational MethodApplication in Energetic Material DesignPotential Benefit for this compound
Machine Learning (ML)Prediction of properties (density, detonation velocity, sensitivity)Rapid screening of virtual derivatives with desired performance. rsc.orgresearchgate.net
Quantum ChemistryCalculation of electronic structure, bond dissociation energies, and reaction pathways. energetic-materials.org.cnUnderstanding decomposition mechanisms and designing more stable analogues.
Molecular Dynamics (MD)Simulation of crystal packing, defects, and response to stimuli.Predicting sensitivity and solid-state behavior.

Investigation of Co-Crystallization and Composite Formulations

The performance and safety of an energetic material are not solely determined by its molecular structure but also by its solid-state form. Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, has emerged as a powerful technique for tuning the properties of energetic materials. researchgate.net

Future research into this compound will likely explore:

Co-crystal Engineering: The systematic screening of co-formers that can interact with this compound through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netrsc.org The goal is to create new crystalline forms with improved properties, such as reduced sensitivity to impact and friction, or enhanced thermal stability.

Composite Formulations: The incorporation of this compound into polymer-based composites or with other energetic materials to create formulations with tailored energy release characteristics. nih.gov

Nanostructuring: The fabrication of nano-sized particles or nano-composites of this compound could lead to novel properties and enhanced performance due to the increased surface area and quantum confinement effects.

The investigation of co-crystals and composite formulations offers a versatile approach to optimizing the bulk properties of this compound for specific applications.

Table 2: Examples of Co-crystallization in Energetic Materials

Energetic MaterialCo-formerObserved Property ChangeReference
3-nitro-1,2,4-triazol-5-one (NTO)4,4'-bipyridine (BIPY)Structural characterization under high pressure. researchgate.net
Enaminones1,2,4,5-tetracyanobenzene (TCNB)Enhanced solid-state luminescence. acs.org

Development of High-Throughput Screening Methodologies for New Analogues

The discovery of new energetic materials has traditionally been a slow and resource-intensive process. The development and application of high-throughput screening (HTS) methodologies, both computational and experimental, are set to revolutionize this field. rsc.orgrsc.orgacs.org For this compound, HTS can be employed to rapidly evaluate a large number of its derivatives.

Future efforts in this domain will likely focus on:

Combinatorial Synthesis: The use of automated synthesis platforms to generate libraries of this compound analogues with diverse functional groups.

Miniaturized Testing: The development of small-scale, rapid, and safe methods for assessing the key energetic properties and sensitivities of the newly synthesized compounds.

Integrated Discovery Platforms: The creation of closed-loop systems that combine computational design, automated synthesis, and high-throughput testing to accelerate the discovery-development cycle of new energetic materials based on the this compound scaffold. rsc.org

By embracing these advanced screening techniques, the exploration of the chemical space around this compound can be significantly expedited, leading to the faster identification of next-generation energetic materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.